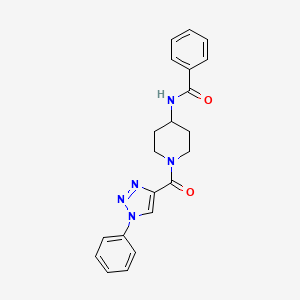

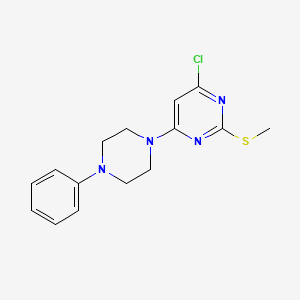

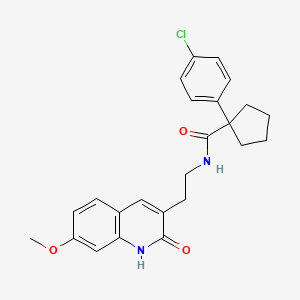

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-1,2,3-Triazole is a nitrogenous heterocyclic compound. It contains two carbon and three nitrogen atoms in a five-membered ring structure . Benzamide is a simple carboxamide derivative of benzoic acid. It consists of a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Benzamide can be synthesized by the reaction of benzoic acid with ammonia .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Benzamide has a benzene ring attached to an amide functional group .Chemical Reactions Analysis

Triazole compounds are known to participate in various chemical reactions, often serving as ligands for metals and acting as building blocks in the synthesis of more complex molecules . Benzamides can undergo hydrolysis, reverting back to benzoic acid and ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 1H-1,2,3-triazole is a colorless liquid and highly soluble in water .Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have explored the anticancer activity of triazole derivatives. Researchers have synthesized and evaluated novel 1,2,4-triazole analogues for their selectivity against cancer cell lines. Investigating the compound’s impact on cancer cells and understanding its mechanism of action could be crucial .

Antiviral Applications

Given the ongoing global health challenges, antiviral research remains critical. Triazole derivatives have been studied for their antiviral properties. Researchers have explored their effectiveness against various viruses, including influenza and HIV. Investigating this compound’s antiviral potential could be valuable .

Antidepressant and Anxiolytic Properties

Triazole derivatives have also been studied for their antidepressant and anxiolytic effects. Investigating their impact on neurotransmitter systems and mood regulation could contribute to mental health research.

Safety And Hazards

Propiedades

IUPAC Name |

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-20(16-7-3-1-4-8-16)22-17-11-13-25(14-12-17)21(28)19-15-26(24-23-19)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJRCUKJXHFIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)

![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)